molecular formula C25H26FN3O4 B11370984 propyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate

propyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate

Cat. No.: B11370984
M. Wt: 451.5 g/mol
InChI Key: VSJTYOBRGDABFW-UHFFFAOYSA-N
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Description

Propyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate is a complex organic compound that belongs to the class of benzoate esters. This compound is characterized by its unique structure, which includes a propyl ester group, a fluorinated indole moiety, and a pyrrolidinone ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate typically involves multiple steps:

    Synthesis of 5-fluoro-1H-indole: This can be achieved through the fluorination of indole using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Formation of 2-(5-fluoro-1H-indol-3-yl)ethylamine: The 5-fluoro-1H-indole is then subjected to an alkylation reaction with ethylamine under basic conditions.

    Synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine: This intermediate is formed through a cyclization reaction involving the amine and a suitable carbonyl compound, such as succinic anhydride.

    Coupling with 4-aminobenzoic acid: The pyrrolidinone intermediate is then coupled with 4-aminobenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Esterification: Finally, the benzoic acid derivative is esterified with propanol in the presence of an acid catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Propyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of propyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The indole moiety may interact with serotonin receptors, while the pyrrolidinone ring could inhibit certain enzymes. The fluorine atom enhances the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    Propyl 4-aminobenzoate: Lacks the indole and pyrrolidinone moieties.

    5-fluoro-1H-indole: Lacks the benzoate ester and pyrrolidinone moieties.

    1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine: Lacks the benzoate ester group.

Uniqueness

Propyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate is unique due to its combination of a fluorinated indole, a pyrrolidinone ring, and a benzoate ester. This unique structure imparts specific biological activities and chemical reactivity that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C25H26FN3O4

Molecular Weight

451.5 g/mol

IUPAC Name

propyl 4-[[1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]benzoate

InChI

InChI=1S/C25H26FN3O4/c1-2-11-33-25(32)16-3-6-20(7-4-16)28-24(31)18-12-23(30)29(15-18)10-9-17-14-27-22-8-5-19(26)13-21(17)22/h3-8,13-14,18,27H,2,9-12,15H2,1H3,(H,28,31)

InChI Key

VSJTYOBRGDABFW-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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